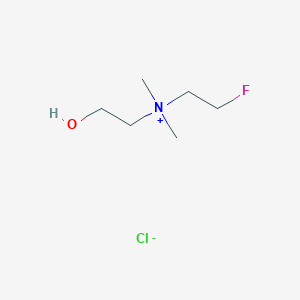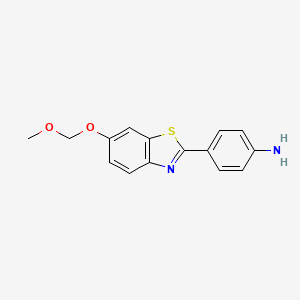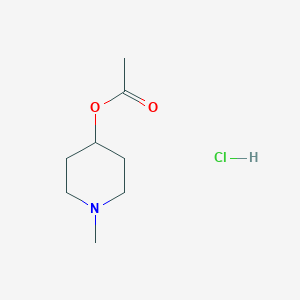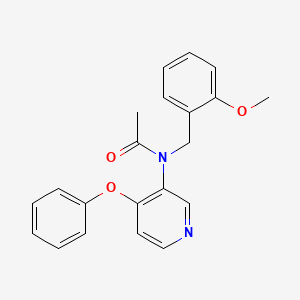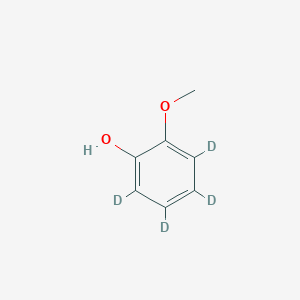
2-Methoxyphenol-3,4,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxyphenol-3,4,5,6-D4” is a stable isotope-labelled compound with the molecular formula C₇H₄D₄O₂ and a molecular weight of 128.16 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “2-Methoxyphenol-3,4,5,6-D4” consists of a phenol with a methoxy group in the para position . The molecular formula is C₇H₄D₄O₂ .
Aplicaciones Científicas De Investigación
Thermochemistry and Hydrogen Bonding in Methoxyphenols : Methoxyphenols, including 2-methoxyphenol, play a role in antioxidants and biologically active molecules due to their ability to form strong hydrogen bonds. Thermochemical properties such as standard molar enthalpies of formation and vaporization have been studied, alongside Fourier transform infrared (FTIR)-spectroscopy and quantum-chemical studies (Varfolomeev et al., 2010).
Use as Proxies for Terrestrial Biomass : Methoxyphenols like 2-methoxyphenol can serve as proxies for terrestrial biomass in studies of lignin chemical changes during hydrothermal alteration (Vane & Abbott, 1999).
Study of Hydrogen Bonding Structures : The interaction of 2-methoxyphenol with water molecules has been studied to understand hydrogen bonding structures, showing significant shifts in the OH stretching band under microhydration (Wu & Brutschy, 2004).
Molecular Structure and Conformational Properties : Gas-phase electron diffraction and quantum chemical calculations have been used to study the molecular structure and conformational properties of 2-methoxyphenol (Dorofeeva et al., 2009).
Formation and Dissociation of Hydrogen-Bonded Complexes : Research on 2-methoxyphenol has shown its ability to form complexes with organic solvents like toluene, highlighting the unique nature of its hydrogen bonding (Zheng et al., 2006).
Antioxidant Properties : Methoxyphenols, including 2-methoxyphenol, have been studied for their antioxidant properties and their effects on molecular structures (Alaşalvar et al., 2014).
Bond Dissociation Enthalpies in Methoxyphenols : The impact of methoxy substitution on the bond dissociation enthalpy in compounds like 2-methoxyphenol has been established, revealing insights into their antioxidant capabilities (Heer et al., 1999).
Propiedades
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

